potassium;ethanethioate
CAS No.:
Cat. No.: VC13361829
Molecular Formula: C2H3KOS
Molecular Weight: 114.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C2H3KOS |
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Molecular Weight | 114.21 g/mol |
IUPAC Name | potassium;ethanethioate |
Standard InChI | InChI=1S/C2H4OS.K/c1-2(3)4;/h1H3,(H,3,4);/q;+1/p-1 |
Standard InChI Key | AFNBMGLGYSGFEZ-UHFFFAOYSA-M |
Isomeric SMILES | CC(=S)[O-].[K+] |
Canonical SMILES | CC(=S)[O-].[K+] |
Introduction
Chemical Identification and Structural Characteristics
Potassium ethanethioate is systematically named as the potassium salt of ethanethioic acid. Its molecular structure comprises a thioacetate anion (CH₃COS⁻) coordinated to a potassium cation (K⁺). The compound crystallizes in a monoclinic lattice, with sulfur’s electronegativity influencing its reactivity profile. Key identifiers include:
The thioacetate group’s resonance stabilization enhances its nucleophilic character, enabling reactions with electrophiles like aryl halides. Infrared spectroscopy typically shows a strong C=S stretch near 1,150 cm⁻¹, distinguishing it from oxygenated acetates .
Synthesis and Industrial Production
Traditional Synthesis Routes
Historically, potassium ethanethioate was produced via the reaction of potassium carbonate (K₂CO₃) with thioacetic acid (CH₃COSH) in aqueous media:
This method suffered from impurities (e.g., residual K₂CO₃) and low yields (~65%) due to side reactions and hydrolysis at elevated temperatures .
Advanced Ethanol-Mediated Synthesis
A 2020 patent (CN111302994A) introduced a solvent-based approach using high-concentration ethanol to enhance purity (>98%) and yield (>85%):
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Reaction Setup: Potassium carbonate is suspended in ethanol at −15–40°C under nitrogen.
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Thioacetic Acid Addition: Slow addition of CH₃COSH prevents exothermic runaway.
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Crystallization: Ethanol’s low polarity promotes crystallization of CH₃COSK.
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Centrifugation: Nitrogen-purged centrifugation minimizes oxidative degradation .
This method reduces energy consumption by 40% compared to aqueous routes and enables large-scale production with minimal potassium bicarbonate contamination .
Reactivity and Applications in Organic Synthesis
Nucleophilic Substitution Reactions
Potassium ethanethioate displaces halides (X = Br, I) in aryl and alkyl substrates to form thioesters:
Subsequent hydrolysis, alcoholysis, or ammonolysis yields thiols (RSH), offering a safer alternative to thiourea-based methods . For example, in poly(meth)acrylate systems, this approach avoids ester hydrolysis side reactions common with other thiolation agents .
Palladium-Catalyzed Cross-Couplings
In Suzuki-Miyaura-type reactions, potassium ethanethioate couples with aryl halides/triflates to form S-aryl thioacetates. A 2007 study demonstrated its use in synthesizing salvinorin A analogs, where it reacted with a triflated intermediate to yield a κ-opioid receptor ligand with retained stereochemistry .
Pharmacological and Material Science Applications
Drug Intermediate Synthesis
Potassium ethanethioate is pivotal in producing anti-HIV drugs like rilpivirine, where it introduces sulfur motifs that enhance target binding. Its role in synthesizing salvinorin A derivatives highlights its utility in central nervous system drug discovery .
Polymer Functionalization
In polymer chemistry, the compound grafts thioacetate groups onto polystyrene and polyacrylate backbones. These modified polymers serve as precursors for self-assembled monolayers (SAMs) and metal-organic frameworks (MOFs) .
Comparative Analysis with Potassium Acetate
While structurally analogous, potassium ethanethioate (CH₃COSK) and potassium acetate (CH₃COOK) exhibit divergent properties:
Property | Potassium Ethanethioate | Potassium Acetate |
---|---|---|
Solubility in Ethanol | High | Moderate |
Air Sensitivity | High (oxidizes) | Low |
Biological Activity | Thiol precursor | Electrolyte |
Melting Point | 173–176°C | 292°C |
Potassium acetate’s primary uses as a deicer and food preservative contrast with ethanethioate’s niche in synthetic chemistry .
Industrial and Research Significance
The global potassium ethanethioate market is projected to grow at 6.2% CAGR (2025–2030), driven by demand for sulfur-containing pharmaceuticals. Challenges persist in storage stability, prompting research into co-crystallization with crown ethers to reduce hygroscopicity.
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